Positional Isomerism: Ortho vs. Para Substitution
The ortho-substitution pattern of the target compound (CAS 223575-75-5) places the reactive aldehyde group in direct proximity to the bulky 3,5-dimethylisoxazole ring, creating distinct steric hindrance and intramolecular electronic effects absent in the para-substituted analog (CAS 630392-25-5) . The molecular weight difference is negligible (both 201.22 g/mol), yet the positional isomerism predicts differential reactivity in nucleophilic addition and condensation reactions .
| Evidence Dimension | Aldehyde Substitution Position Relative to Isoxazole Ring |
|---|---|
| Target Compound Data | ortho (2-position) substitution |
| Comparator Or Baseline | para (4-position) substitution (CAS 630392-25-5) |
| Quantified Difference | Positional isomer; identical MW (201.22 g/mol), distinct steric environment |
| Conditions | Structural comparison based on canonical SMILES and molecular connectivity |
Why This Matters
Positional isomerism dictates differential synthetic accessibility and downstream biological activity, making the ortho-substituted compound a distinct chemical entity requiring separate procurement and validation workflows.
